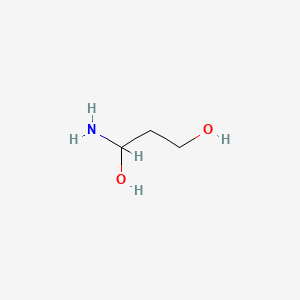
(R)-1-Amino-propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-Amino-propane-1,3-diol, also known as serinol, is an amino alcohol with the molecular formula C₃H₉NO₂. It is a prochiral molecule and a structural analogue to the amino acid serine. This compound is known for its stability, hygroscopic nature, and high solubility in water. It has a molecular weight of 91.11 g/mol, a melting point of 52-56°C, and a boiling point of 115-116°C .
准备方法
(R)-1-Amino-propane-1,3-diol can be synthesized through various methods:
Chemical Synthesis: One common method involves the reaction of dihydroxyacetone with ammonia or dihydroxyacetone oxime.
Biotechnological Conversion: Glycerol can be converted to this compound using recombinant Escherichia coli strains.
Industrial Production: Industrial methods often involve the hydration of acrolein followed by hydrogenation of the resulting 3-hydroxypropionaldehyde.
化学反应分析
(R)-1-Amino-propane-1,3-diol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using strong bases like NaHCO₃ or CsCO₃.
Amination and Dehydration: These reactions can be catalyzed by hydrogen transfer.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed include various amino alcohols and derivatives .
科学研究应用
(R)-1-Amino-propane-1,3-diol has numerous applications in scientific research:
作用机制
The mechanism of action of (R)-1-Amino-propane-1,3-diol involves its interaction with molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like dihydroxyacetone phosphate aminotransferase, facilitating the transamination process.
Catalytic Mechanisms: In industrial applications, it undergoes catalytic reactions involving glycerol dehydratases, which are crucial for its conversion to 1,3-propanediol.
相似化合物的比较
(R)-1-Amino-propane-1,3-diol can be compared with other similar compounds:
2-Amino-1,3-propanediol:
1,2-Propanediol: This compound is used in the production of polymers and as a solvent, but lacks the amino group present in this compound.
3-Amino-1,2-propanediol: Known for its use as a chiral selector ligand, it has different reactivity due to its distinct structural arrangement.
This compound stands out due to its unique combination of amino and hydroxyl groups, making it versatile for various chemical and biological applications.
属性
分子式 |
C3H9NO2 |
|---|---|
分子量 |
91.11 g/mol |
IUPAC 名称 |
1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2 |
InChI 键 |
DOGCTUGYGZGSFX-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


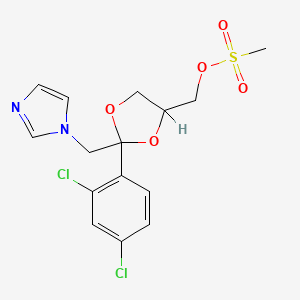
![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8521034.png)
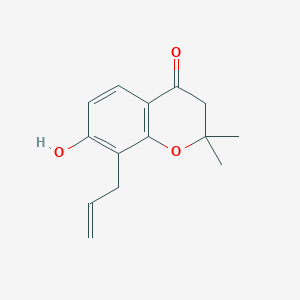
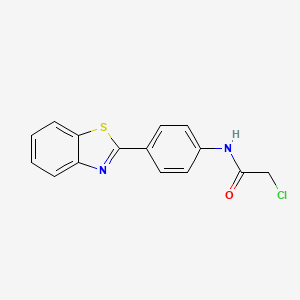
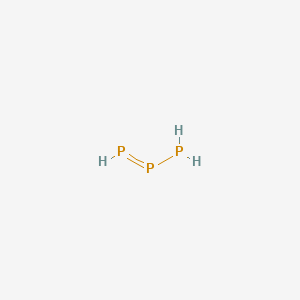
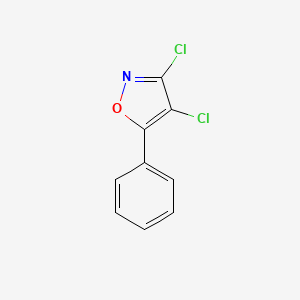
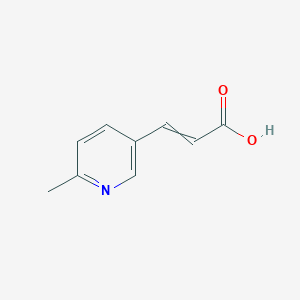
![1-Ethyl-9-methoxy-2,6,7,12-tetrahydroindolo[2,3-A]chinolizine4(3H)-ON](/img/structure/B8521061.png)
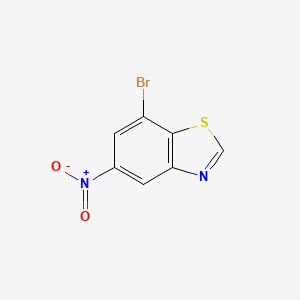
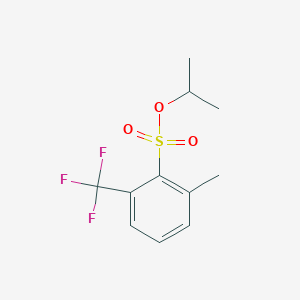
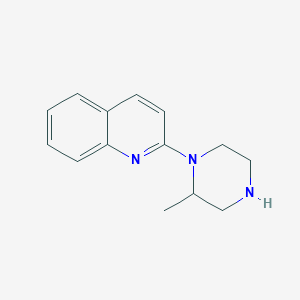
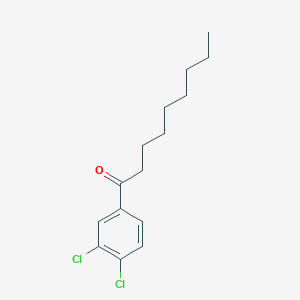
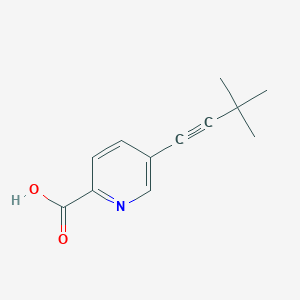
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
